molecular formula C21H16N2O4 B3629957 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B3629957
M. Wt: 360.4 g/mol
InChI Key: XKKDTCNIGNCSOC-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione series. This compound features a benzene ring substituted with a 3-methylphenoxy group and an acetamide moiety attached to a benzo[de]isoquinoline-1,3-dione core. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the cyclization of appropriate precursors, such as 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione, followed by functionalization with ethylenediamine and hydrazine

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxyl groups or amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

  • Industry: It may be employed in the creation of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme function or modulation of signal transduction processes.

Comparison with Similar Compounds

  • Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents.

  • Phenoxyacetamide derivatives: These compounds have a phenoxyacetamide group but may differ in the aromatic ring structure.

Uniqueness: N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide stands out due to its specific combination of the benzo[de]isoquinoline-1,3-dione core and the 3-methylphenoxy group, which may confer unique chemical and biological properties.

This compound's intricate structure and diverse applications make it a valuable subject of study in various scientific disciplines. Its potential in drug development and material science highlights the importance of continued research and exploration.

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Properties

IUPAC Name

N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-12-4-2-5-13(10-12)27-11-18(24)22-17-9-8-16-19-14(17)6-3-7-15(19)20(25)23-21(16)26/h2-10H,11H2,1H3,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKDTCNIGNCSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Reactant of Route 2
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N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Reactant of Route 3
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N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Reactant of Route 4
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Reactant of Route 5
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide
Reactant of Route 6
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-(3-methylphenoxy)acetamide

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